![molecular formula C8H8FNO3 B3041574 4-Ethoxy-3-fluoronitrobenzene CAS No. 326-81-8](/img/structure/B3041574.png)
4-Ethoxy-3-fluoronitrobenzene
Overview
Description
4-Ethoxy-3-fluoronitrobenzene is a chemical compound. It is an aryl fluorinated building block, and a common intermediate used for the synthesis of many industrially useful compounds .
Synthesis Analysis
The synthesis of 4-Ethoxy-3-fluoronitrobenzene has been studied in various papers. One method involves the ethoxylation of p-Fluoronitrobenzene using phase-transfer catalysts under microflow conditions . The reaction of 4-chloronitrobenzene with alkaline ethanol at 60 °C under phase-transfer conditions gave 4-nitrophenetole in only 7% yield after 6 hours. By contrast, the reaction using the fluoro derivative proceeded smoothly and the target compound was obtained in excellent yield (86%) after 2 hours .Molecular Structure Analysis
The molecular formula of 4-Ethoxy-3-fluoronitrobenzene is C8H8FNO3. The molecular weight is 185.15 g/mol. The structure of the compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
The biphasic nucleophilic aromatic substitution of 4-fluoronitrobenzene was carried out using a microreactor . To realize an efficient reaction process, microflow reactions under droplet formation conditions were performed to give the substituted products in excellent yields . The solvent effect was also investigated, and it was found that the use of diisobutyl ketone as an organic phase greatly accelerated the reaction .Scientific Research Applications
Continuous-Flow Microreactors: Researchers have investigated the synthesis of 4-nitrophenetole from 4-Ethoxy-3-fluoronitrobenzene using a continuous-flow microreactor . The microreactor enhances mass transfer between the two phases (organic and aqueous), allowing for efficient ethoxylation. Under slug flow conditions, the reaction proceeds smoothly, and a slight acceleration effect is observed under ambient pressure.
Fluorination Chemistry
Fluorination reactions are crucial for modifying organic compounds. Here’s how 4-Ethoxy-3-fluoronitrobenzene fits into this field:
Synthesis of p-Fluoronitrobenzene: The compound serves as an intermediate in the synthesis of p-fluoronitrobenzene. By using highly active potassium fluoride as the fluorinating agent, researchers achieve good yields . This reaction is essential for accessing fluorinated aromatic compounds.
Future Directions
The future directions in the study of 4-Ethoxy-3-fluoronitrobenzene could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of continuous flow processing in fine chemical production has gained much attention , and this could be a promising area for future research.
properties
IUPAC Name |
1-ethoxy-2-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXXQCMSLZHLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluoronitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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